H-Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn-OH
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Overview
Description
The compound H-Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn-OH is a peptide consisting of 21 amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Chemistry
Peptides like H-Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn-OH are used in chemical research to study protein-protein interactions, enzyme-substrate interactions, and as building blocks for more complex molecules.
Biology
In biological research , peptides are used as probes to study cellular processes, as inhibitors of specific enzymes, and as mimics of natural proteins to understand their function.
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones, neurotransmitters, or antibiotics . Peptides are also used in vaccine development and as drug delivery systems .
Industry
In the industrial sector , peptides are used in the development of cosmetics, food additives, and agricultural products . They are also employed in biotechnology for the production of recombinant proteins.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to receptors: on the cell surface, triggering a cascade of intracellular events.
Inhibiting enzymes: by mimicking the natural substrate or binding to the active site.
Interacting with DNA or RNA: to regulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- H-Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys
Uniqueness
The uniqueness of H-Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn-OH lies in its specific sequence, which determines its . The presence of certain amino acids, such as arginine and histidine, can influence its binding affinity to receptors and enzymes, making it distinct from other peptides.
Properties
Molecular Formula |
C97H154N34O36S2 |
---|---|
Molecular Weight |
2436.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H154N34O36S2/c1-43(2)28-55(119-84(155)60(35-73(144)145)123-88(159)62(38-132)127-89(160)63(39-133)126-80(151)52(20-26-168-6)113-76(147)48(98)31-71(140)141)82(153)115-51(17-19-70(138)139)78(149)114-49(12-8-22-108-96(102)103)77(148)122-59(34-72(142)143)85(156)120-56(29-46-36-106-41-110-46)83(154)117-53(13-9-23-109-97(104)105)93(164)130-24-11-15-66(130)91(162)124-57(30-47-37-107-42-111-47)86(157)129-74(44(3)4)92(163)128-64(40-134)87(158)118-54(21-27-169-7)94(165)131-25-10-14-65(131)90(161)116-50(16-18-67(99)135)79(150)121-58(32-68(100)136)81(152)112-45(5)75(146)125-61(95(166)167)33-69(101)137/h36-37,41-45,48-66,74,132-134H,8-35,38-40,98H2,1-7H3,(H2,99,135)(H2,100,136)(H2,101,137)(H,106,110)(H,107,111)(H,112,152)(H,113,147)(H,114,149)(H,115,153)(H,116,161)(H,117,154)(H,118,158)(H,119,155)(H,120,156)(H,121,150)(H,122,148)(H,123,159)(H,124,162)(H,125,146)(H,126,151)(H,127,160)(H,128,163)(H,129,157)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)(H4,102,103,108)(H4,104,105,109)/t45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,74-/m0/s1 |
InChI Key |
UYPZXUIXSSDJPM-CGVKNGJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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